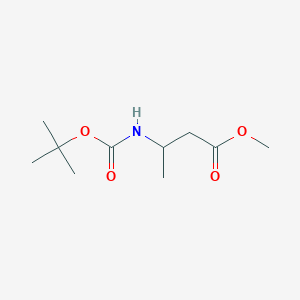

Methyl 3-((tert-butoxycarbonyl)amino)butanoate

Description

Properties

IUPAC Name |

methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4/c1-7(6-8(12)14-5)11-9(13)15-10(2,3)4/h7H,6H2,1-5H3,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUHJJLDEYCLBFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)OC)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of Methyl 3-((tert-butoxycarbonyl)amino)butanoate typically begins with the amino acid, such as L-leucine.

Protection of Amine Group: The amine group of the amino acid is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine.

Esterification: The carboxylic acid group of the protected amino acid is then esterified using methanol and a catalyst such as sulfuric acid or hydrochloric acid to form the methyl ester.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

Hydrolysis: The compound can undergo hydrolysis to remove the Boc protecting group, yielding the free amine.

Reduction: Reduction reactions can be performed on the ester group to convert it into an alcohol.

Substitution: The ester group can be substituted with various nucleophiles to form different derivatives.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.

Major Products:

Hydrolysis: Produces the free amine and methanol.

Reduction: Produces the corresponding alcohol.

Substitution: Produces various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Intermediate in Peptide Synthesis

Methyl 3-((tert-butoxycarbonyl)amino)butanoate is primarily utilized as a protective group for amines during peptide synthesis. The tert-butoxycarbonyl (Boc) group allows for selective protection, enabling the formation of complex peptides without side reactions. This compound can be deprotected under mild acidic conditions, facilitating the incorporation of the free amine into further reactions .

Asymmetric Synthesis

This compound is also employed in asymmetric synthesis, where it acts as a chiral building block. Its unique structure permits the creation of enantiomerically pure compounds, which are crucial in medicinal chemistry for developing effective drugs .

Biological Research

Enzyme-Substrate Interaction Studies

In biological contexts, this compound serves as a model compound to investigate enzyme-substrate interactions. The difluorophenyl moiety enhances binding affinity to specific enzymes, allowing researchers to explore biochemical pathways involving amino acids and their derivatives.

Protein-Ligand Binding Studies

This compound's structure enables it to interact with various proteins, making it valuable for studying protein-ligand binding dynamics. Such studies can elucidate mechanisms of action for potential therapeutic agents.

Medicinal Chemistry

Drug Development

this compound is being investigated for its potential use in drug development. Its ability to enhance metabolic stability and bioavailability makes it a candidate for prodrug design and peptide-based therapeutics. The difluorophenyl group contributes to improved pharmacokinetic properties, making compounds derived from it more effective in clinical settings.

Synthesis of Biologically Active Compounds

The compound is also utilized in the synthesis of various biologically active molecules. Researchers leverage its reactivity to create novel compounds with potential therapeutic effects against diseases .

Industrial Applications

Production of Specialty Chemicals

In industrial settings, this compound is applied in the manufacture of specialty chemicals and fine chemicals. Its reactivity makes it suitable for developing new materials and chemical processes that require high specificity and yield.

Mechanism of Action

The mechanism of action of Methyl 3-((tert-butoxycarbonyl)amino)butanoate primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. The compound can be selectively deprotected under mild acidic conditions to yield the free amine, which can then participate in further reactions.

Comparison with Similar Compounds

Functional Group Variations

Physicochemical Properties

- Boiling Points: 3-[(tert-Butoxycarbonyl)amino]butanoic acid (CAS: 52815-19-7) has a boiling point of 339.5°C, significantly higher than the methyl ester derivative due to carboxylic acid hydrogen bonding .

Solubility :

- Reactivity: Ethyl 4-((tert-butoxycarbonyl)amino)-3-oxobutanoate (CAS: 67706-68-7) contains a ketone group, enabling participation in condensation reactions (e.g., Knoevenagel) . Methyl 3-amino-4-[(tert-butoxy)carbonylamino]butanoate (CAS: 1391209-85-0) has a free amine, allowing selective deprotection and sequential functionalization .

Research Findings and Data

NMR Spectral Data

- 3-(tert-Butoxycarbonylamino)-3-methylbutanoic acid (CAS: 159991-23-8): ¹H-NMR (CDCl₃): δ 1.33 (s, 6H, CH₃), 1.44 (s, 9H, Boc), 1.88 (t, 2H, CH₂), 3.75 (q, 2H, CH₂) .

Biological Activity

Methyl 3-((tert-butoxycarbonyl)amino)butanoate, commonly referred to as a Boc-protected amino acid derivative, is an important compound in organic synthesis, particularly in peptide chemistry. This article delves into its biological activity, synthesis, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 217.26 g/mol. The tert-butyloxycarbonyl (Boc) group serves as a protecting group for the amine functionality, which is crucial during peptide synthesis. The compound's structure can be summarized as follows:

| Property | Details |

|---|---|

| Molecular Formula | C11H21N2O4 |

| Molecular Weight | 217.26 g/mol |

| CAS Number | 159877-47-1 |

| Common Uses | Peptide synthesis |

Synthesis Methods

The synthesis of this compound typically involves several steps, including the protection of amino groups and subsequent reactions to form the desired ester. Common reagents include strong acids for deprotection and various coupling agents for amide bond formation.

Example Synthesis Procedure

- Start with an unprotected amino acid.

- Treat with Boc anhydride in an organic solvent (e.g., dichloromethane).

- Neutralize the reaction mixture and purify the product through recrystallization.

Biological Activity

The biological activity of this compound is primarily linked to its role as a precursor in peptide synthesis rather than direct biological effects. However, its derivatives have shown potential in various biological assays.

Case Studies and Research Findings

- Peptide Synthesis : The compound is extensively used in synthesizing peptides due to its ability to protect amine groups during reaction sequences. This stability allows for selective reactions that lead to high-purity peptide products .

- Interaction with Biological Systems : Although specific biological activities of this compound are not well-documented, compounds derived from it have been studied for their roles in drug discovery and therapeutic applications:

- Pharmacological Potential : Research indicates that compounds with similar structures may serve as effective bioactive agents in treating various conditions, including cancer and immune disorders .

Q & A

Basic: What are the key structural and physicochemical properties of Methyl 3-((tert-butoxycarbonyl)amino)butanoate?

- Molecular Formula : C₁₀H₁₉NO₄.

- Molecular Weight : 217.26 g/mol.

- CAS No. : 159877-47-1.

- Storage Conditions : Stable at 2–8°C in a dry environment to prevent hydrolysis of the tert-butoxycarbonyl (Boc) protecting group .

- Stereochemistry : The (R)-enantiomer is commonly used in chiral synthesis; enantiomeric purity is critical for asymmetric peptide coupling .

Methodological Insight : Characterize the compound using NMR (¹H/¹³C) to confirm Boc protection and ester functionality. Monitor stability via HPLC under varying pH/temperature conditions .

Basic: How is this compound typically synthesized?

- Step 1 : Protect the amine group of 3-aminobutanoic acid with Boc anhydride [(Boc)₂O] in a basic aqueous/organic biphasic system (e.g., THF/water with NaHCO₃).

- Step 2 : Esterify the carboxylic acid using methyl chloride (MeCl) or dimethyl sulfate in the presence of a base like triethylamine .

- Yield Optimization : Reaction temperatures <25°C minimize side reactions (e.g., Boc group cleavage) .

Advanced: How can researchers address racemization during peptide coupling involving this compound?

- Coupling Reagents : Use HOBt (hydroxybenzotriazole) or HOAt with carbodiimides (e.g., DCC) to suppress racemization during amide bond formation .

- Solvent Choice : Polar aprotic solvents (DMF, DCM) enhance reaction efficiency.

- Monitoring : Track enantiomeric purity via chiral HPLC or circular dichroism (CD) spectroscopy .

Data Contradiction Note : Some studies report higher racemization in DMF vs. DCM; validate with pilot reactions .

Advanced: What analytical methods are recommended for assessing purity and stability?

- HPLC : Use a C18 column with UV detection (210–254 nm) and a gradient of acetonitrile/water (+0.1% TFA) .

- Mass Spectrometry : ESI-MS in positive ion mode confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 218.26) .

- Stability Testing : Accelerated degradation studies (40°C/75% RH) identify hydrolysis products (e.g., free amine or carboxylic acid) .

Basic: What is the role of the Boc group in this compound’s applications?

The Boc group:

- Protects the amine during peptide synthesis, preventing undesired side reactions.

- Can be selectively removed under mild acidic conditions (e.g., TFA/DCM) without affecting the methyl ester .

Example Application : Used as a building block in β-peptide synthesis or non-natural amino acid derivatives .

Advanced: How can researchers optimize Boc deprotection while preserving ester functionality?

- Acid Selection : Use 20–30% TFA in DCM for Boc removal; avoid strong protic acids (e.g., HCl) to prevent ester hydrolysis.

- Temperature Control : Deprotect at 0–4°C to minimize side reactions.

- Neutralization : Quench with a weak base (e.g., NaHCO₃) post-deprotection .

Basic: What are the common impurities observed during synthesis?

- Byproducts : Unprotected amine (due to incomplete Boc reaction), di-Boc adducts, or ester hydrolysis products.

- Detection : LC-MS identifies impurities; silica gel chromatography (ethyl acetate/hexane) purifies the compound .

Advanced: How does stereochemistry impact its use in chiral peptide synthesis?

- Enantiomeric Cross-Talk : The (R)-configuration ensures correct spatial alignment in target peptides. Racemization alters bioactivity (e.g., receptor binding).

- Resolution Methods : Chiral auxiliaries or enzymatic resolution (e.g., lipases) improve enantiomeric excess (ee) .

Basic: What safety precautions are necessary when handling this compound?

- Hazard Codes : H302 (harmful if swallowed).

- Handling : Use PPE (gloves, goggles) and work in a fume hood. Avoid inhalation/contact with skin .

Advanced: How is this compound applied in synthesizing complex biomolecules?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.